6-Methyl-1,2,4-triazine-3,5-dithiol

Description

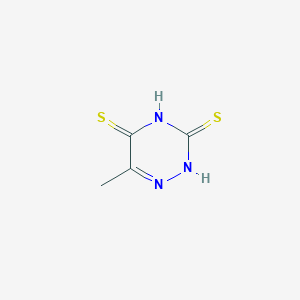

6-Methyl-1,2,4-triazine-3,5-dithiol is a heterocyclic compound featuring a triazine core substituted with a methyl group at position 6 and thiol (-SH) groups at positions 3 and 4. These compounds are often investigated for antimicrobial, enzymatic inhibitory, and phytochemical applications due to their reactive sulfur groups and aromatic stability .

Properties

IUPAC Name |

6-methyl-2H-1,2,4-triazine-3,5-dithione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S2/c1-2-3(8)5-4(9)7-6-2/h1H3,(H2,5,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAXQSJQYFKAJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361319 | |

| Record name | 6-methyl-1,2,4-triazine-3,5-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-88-0 | |

| Record name | 6-Methyl-1,2,4-triazine-3,5(2H,4H)-dithione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC154759 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methyl-1,2,4-triazine-3,5-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The biological activity and physicochemical properties of triazine derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Physicochemical Properties

Key Research Findings

Substituent Impact on Bioactivity: Replacing hydroxyl with amino groups (as in D0) abolishes antimicrobial activity, highlighting the critical role of functional group chemistry . Thiol/sulfanyl groups may enhance reactivity with bacterial enzymes or membranes, though direct evidence for dithiol derivatives requires further study .

Steric and Electronic Effects :

- Bulky substituents (e.g., methyl in 19e) reduce enzymatic inhibition by obstructing active-site binding .

- Polar groups (e.g., hydroxyl, dione) improve solubility but may reduce membrane permeability in antimicrobial applications .

Natural vs. Synthetic Derivatives :

- Plant-derived triazines (e.g., 6-Benzamido-4-benzoyl-1,2,4-triazine-3,5) exhibit multifunctional phytochemical properties, while synthetic analogs (e.g., D1, D0) are tailored for specific biological targets .

Q & A

Q. What are the optimal synthetic routes for 6-methyl-1,2,4-triazine-3,5-dithiol, and how do reaction conditions influence yield?

The synthesis of 6-methyl-1,2,4-triazine derivatives typically involves cyclization reactions with thiourea or dithiocarbamate precursors. For example, 6-methyl-1,2,4-triazine-3,5(2H,4H)-dione was synthesized via refluxing intermediates with ethyl acetate extraction and purification by flash chromatography (silica gel, CH₂Cl₂/MeOH 98:2), yielding 84% . Variations in solvent systems (e.g., ethanol or DMF) and temperature (room temperature vs. reflux) significantly affect purity and yield. Researchers should monitor reaction progress using TLC or HPLC and optimize conditions based on substituent reactivity .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Key methods include:

- LC-MS : To confirm molecular weight and fragmentation patterns (e.g., [M-H]⁻ = 249 observed for 6-methyl-1,2,4-triazine-3,5-dione) .

- NMR : ¹H/¹³C NMR to resolve methyl and thiol proton environments, particularly in distinguishing tautomeric forms .

- X-ray crystallography : For structural elucidation, as demonstrated for triazine-benzoic acid co-crystals .

- FT-IR : To identify S-H (2500–2600 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .

Q. How does the substitution pattern on the triazine ring influence physicochemical properties?

The methyl group at position 6 enhances stability by reducing steric hindrance, while thiol groups at positions 3 and 5 increase polarity, affecting solubility. For instance, replacing thiols with ketones (e.g., 6-methyl-1,2,4-triazine-3,5-dione) reduces reactivity but improves crystallinity . Substituent effects on tautomerism (e.g., thione-thiol equilibria) should be studied via pH-dependent NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 6-methyl-1,2,4-triazine derivatives?

Discrepancies often arise from:

- Structural analogs : Minor changes (e.g., 6-benzyl vs. 6-methyl groups) drastically alter bioactivity. For example, 6-benzyl-1,2,4-triazine-3,5-dithione showed no reported enzyme inhibition, whereas 6-hydroxy-2-methyl-1,2,4-triazine-3,5-dione inhibited D-amino acid oxidase (IC₅₀ = 2.8 µM) .

- Assay conditions : Buffer pH and reducing agents (e.g., DTT) may stabilize thiol groups, modulating activity .

- Purity : Impurities from synthesis (e.g., unreacted thiourea) can skew results. Validate purity via LC-MS and elemental analysis .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Charge distribution : Thiol groups exhibit high electron density, favoring electrophilic attacks.

- Transition states : For SN2 reactions at the triazine ring, particularly at position 2 or 4 .

- Solvent effects : Simulate polar aprotic vs. protic solvents to predict reaction pathways .

Q. How can researchers design stability studies for this compound under varying storage conditions?

- Temperature : Accelerated degradation studies at 40°C/75% RH to assess thermal stability.

- Light exposure : UV-Vis spectroscopy to monitor photodegradation products.

- pH stability : Incubate in buffers (pH 1–13) and analyze via HPLC for decomposition (e.g., hydrolysis to dione derivatives) .

Methodological Challenges and Solutions

Q. What strategies mitigate sulfur-related side reactions during synthesis?

- Protecting groups : Use trityl or acetyl groups to shield thiols during coupling reactions .

- Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation to disulfides.

- Reducing agents : Add TCEP (tris(2-carboxyethyl)phosphine) to maintain thiol integrity .

Q. How to address low yields in cross-coupling reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.